Pegunigalsidase-alfa

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

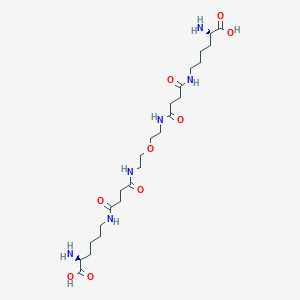

C24H44N6O9 |

|---|---|

Molekulargewicht |

560.6 g/mol |

IUPAC-Name |

(2S)-2-amino-6-[[4-[2-[2-[[4-[[(5S)-5-amino-5-carboxypentyl]amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C24H44N6O9/c25-17(23(35)36)5-1-3-11-27-19(31)7-9-21(33)29-13-15-39-16-14-30-22(34)10-8-20(32)28-12-4-2-6-18(26)24(37)38/h17-18H,1-16,25-26H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)(H,37,38)/t17-,18-/m0/s1 |

InChI-Schlüssel |

CQPWQUAJPPFCDP-ROUUACIJSA-N |

Isomerische SMILES |

C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |

Kanonische SMILES |

C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCCC(C(=O)O)N)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Mechanism of Action of Pegunigalsidase-alfa in Fabry Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fabry disease is an X-linked lysosomal storage disorder resulting from deficient activity of the enzyme α-galactosidase A (α-Gal A).[1][2][3] This deficiency leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated derivative, globotriaosylsphingosine (lyso-Gb3), within the lysosomes of various cell types.[3][4][5] The multisystemic clinical manifestations, including severe renal, cardiac, and cerebrovascular complications, necessitate therapeutic intervention.[2] Pegunigalsidase-alfa (Elfabrio®) is a novel enzyme replacement therapy (ERT) designed to address the underlying enzymatic defect.[1][6] It is a recombinant human α-Gal A produced in plant cells and subsequently modified through PEGylation to enhance its pharmacokinetic profile and stability.[1][7][8] This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Pathophysiology of Fabry Disease

The fundamental defect in Fabry disease is a mutation in the GLA gene, which encodes for α-Gal A.[4] The resultant non-functional or partially functional enzyme is incapable of its normal catabolic role: the hydrolytic cleavage of terminal α-galactosyl moieties from glycosphingolipids.[2][4] Consequently, Gb3 and lyso-Gb3 accumulate within lysosomes, leading to cellular engorgement, inflammation, and a cascade of downstream pathological events that culminate in organ damage.[5][9]

Caption: Pathophysiological cascade in Fabry disease.

This compound: Molecular Profile and Mechanism of Action

This compound is a covalently cross-linked, PEGylated form of recombinant α-Gal A.[10][11] It is produced using the ProCellEx® plant cell-based expression system, which results in a distinct glycosylation profile that lacks mannose-6-phosphate (M6P) moieties.[1][8] This is a critical distinction from other ERTs like agalsidase alfa and beta. The PEGylation process involves attaching polyethylene glycol (PEG) molecules to the enzyme, a modification designed to increase its plasma half-life, improve stability, and reduce its immunogenic potential.[1][7][10]

Systemic Delivery and Cellular Uptake

Administered via intravenous infusion, this compound circulates with a significantly longer half-life than non-PEGylated enzymes.[10][12] This extended circulatory presence allows for sustained enzyme concentrations between doses.[13]

The cellular uptake of this compound is a key aspect of its mechanism. Unlike traditional ERTs that rely on the mannose-6-phosphate receptor for internalization, this compound utilizes an M6P-independent pathway.[8][14] While the precise receptors are still being fully elucidated, uptake occurs via receptor-mediated endocytosis into target cells, such as renal endothelial and cardiac cells.[7][15]

Lysosomal Trafficking and Enzymatic Activity

Following endocytosis, the enzyme is trafficked to the lysosomes.[7] Within the acidic lysosomal environment, this compound acts as an exogenous source of α-Gal A, catalyzing the hydrolysis of accumulated Gb3 and related glycosphingolipids.[7][16] This action directly addresses the biochemical defect, reducing the substrate burden that drives the pathophysiology of the disease.[6][7]

Caption: Mechanism of action of this compound.

Quantitative Data from Clinical Investigations

The clinical development program for this compound has generated substantial quantitative data on its pharmacokinetics, efficacy, and immunogenicity.

Table 1: Pharmacokinetic Parameters of this compound (1 mg/kg Dose)

| Parameter | Day 1 | Week 52 | Reference(s) |

| Cmax (μg/mL) | 11.1 | 17.3 | [14][16] |

| AUCinf (μg·h/mL) | 391 | 1428 | [14] |

| Half-life (t½) (hr) | 78.9 ± 10.3 | - | [11][12][16] |

| Clearance (mL/hr/kg) | 2.9 | 1.1 | [16] |

| Volume of Distribution (Vd) (mL/kg) | 321 | - | [16] |

| Data from studies in ERT-naïve patients. |

Table 2: Efficacy on Renal Function (Annualized eGFR Slope)

| Clinical Trial | Patient Population | Treatment Arm | Mean/Median Annualized eGFR Slope (mL/min/1.73 m²/year) | Reference(s) |

| Phase 1/2 Extension | ERT-Naïve | This compound (1 mg/kg) | Stable at 48 months | [1] |

| BRIDGE | Switched from Agalsidase alfa | Pre-switch (Agalsidase alfa) | -5.90 | [17][18][19] |

| Post-switch (this compound) | -1.19 | [17][18][19] | ||

| BRIGHT | Switched from other ERTs | This compound (2 mg/kg q4w) | -1.9 (Median change from baseline over 52 weeks) | [20][21] |

| BALANCE (2 years) | ERT-Experienced with deteriorating renal function | This compound (1 mg/kg) | Median Slope Difference vs. Agalsidase beta: -0.36 | [1][8][22] |

| Agalsidase beta (1 mg/kg) | Non-inferiority met | [1][8][22] |

Table 3: Efficacy on Disease Biomarkers

| Biomarker | Clinical Trial | Result | Reference(s) |

| Renal Gb3 Inclusions | Phase 1/2 (6 months) | 84% reduction in peritubular capillaries | [10][13] |

| Plasma lyso-Gb3 | BRIDGE (12 months) | 31% reduction | [18][23] |

| Plasma lyso-Gb3 | BALANCE (2 years) | Minimal changes observed in both treatment arms | [22][24] |

| Plasma lyso-Gb3 | BRIGHT (1 year) | Stable in females; slight increase in males | [6][20][21] |

Table 4: Immunogenicity Profile

| Clinical Trial | Treatment Arm | Anti-Drug Antibody (ADA) Incidence | Neutralizing Antibody (NAb) Incidence | Reference(s) |

| Phase 1/2 | This compound | 3 patients developed treatment-induced ADAs, all became negative by 1 year | - | [10] |

| BRIDGE | This compound | 35% (7/20) positive at ≥1 timepoint | - | [18] |

| BALANCE | This compound | - | 15% (7/47) at end of study | [22][25] |

| Agalsidase beta | - | 26% (6/23) at end of study | [22][25] |

Key Experimental Protocols

Measurement of α-Galactosidase A Activity

A common method for quantifying α-Gal A activity is a fluorometric assay.[26]

-

Principle: The assay utilizes a synthetic substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal), which is non-fluorescent. In the presence of α-Gal A, the substrate is cleaved, releasing the highly fluorescent molecule 4-methylumbelliferone (4-MU).[27] The rate of fluorescence increase is directly proportional to the enzyme's activity.

-

Methodology:

-

Sample Preparation: Lysates from cells, tissue homogenates, or plasma are prepared in an appropriate assay buffer.

-

Reaction Initiation: Samples are added to a 96-well plate. The reaction is started by adding a working solution of 4-MU-α-Gal substrate.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours), protected from light.[26]

-

Reaction Termination: The reaction is stopped by adding a high-pH stop buffer (e.g., glycine-carbonate buffer).[26]

-

Quantification: Fluorescence is measured using a microplate reader with excitation at ~360 nm and emission at ~445 nm.[26] A standard curve using known concentrations of 4-MU is used for absolute quantification.

-

Caption: Workflow for fluorometric α-Gal A activity assay.

Quantification of Gb3 and lyso-Gb3 Accumulation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Gb3 and lyso-Gb3 in biological matrices.[28][29]

-

Principle: This technique separates molecules based on their physicochemical properties and then identifies and quantifies them based on their mass-to-charge ratio.

-

Methodology:

-

Sample Preparation: An aliquot of the sample (e.g., plasma, tissue homogenate) is mixed with an organic solvent system (e.g., chloroform/methanol) to precipitate proteins and extract lipids.[28]

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., lyso-Gb3-D7) is added to each sample to account for variations in extraction efficiency and instrument response.[29]

-

Extraction: The lipid-containing organic phase is separated, transferred, and dried under a stream of nitrogen. The residue is then reconstituted in an appropriate solvent for injection.

-

LC Separation: The reconstituted sample is injected into a liquid chromatography system, where the analytes (Gb3, lyso-Gb3) are separated on a chromatographic column.

-

MS/MS Detection: The separated analytes are ionized and enter the mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification. The analyte peak area is normalized to the internal standard peak area for accurate concentration determination against a calibration curve.

-

Assessment of Anti-Drug Antibodies (ADAs)

The immunogenicity of this compound is typically assessed using a tiered approach, starting with a screening assay like an enzyme-linked immunosorbent assay (ELISA).[27]

-

Principle: The assay detects the presence of antibodies in patient serum that can bind to this compound.

-

Methodology:

-

Coating: A 96-well microtiter plate is coated with this compound and incubated to allow for binding.

-

Blocking: Non-specific binding sites on the plate are blocked using a protein solution (e.g., bovine serum albumin).

-

Sample Incubation: Diluted patient serum samples are added to the wells and incubated. If ADAs are present, they will bind to the immobilized drug.

-

Detection: A secondary antibody that recognizes human IgG (or other isotypes) and is conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Substrate Addition: A chromogenic or chemiluminescent substrate for the enzyme is added. The resulting signal is proportional to the amount of bound ADA.

-

Analysis: The signal from patient samples is compared to that of a pre-determined cut-point established with drug-naïve serum samples. Samples that screen positive are then subjected to a confirmatory assay and may be further characterized for neutralizing potential.

-

Conclusion

This compound represents a significant development in enzyme replacement therapy for Fabry disease. Its mechanism of action is centered on providing a stable, long-acting form of the α-galactosidase A enzyme to catabolize the pathogenic accumulation of Gb3 and lyso-Gb3. Key differentiating features include its production in a plant-cell system and a PEGylated structure that confers a prolonged half-life and facilitates cellular uptake via a mannose-6-phosphate receptor-independent pathway. Clinical data have demonstrated its efficacy in reducing substrate storage, stabilizing renal function, and maintaining clinical stability in adult patients with Fabry disease, thus providing a valuable therapeutic option for this patient population.

References

- 1. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]

- 2. Fabry Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UpToDate 2018 [doctorabad.com]

- 5. researchgate.net [researchgate.net]

- 6. fabrydiseasenews.com [fabrydiseasenews.com]

- 7. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]

- 8. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Chiesi Global Rare Diseases Announces Health Canada Approval of Elfabrio® (pegunigalsidase alfa) for Fabry Disease | Financial Post [financialpost.com]

- 12. hcplive.com [hcplive.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Pegunigalsidase Alfa - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Elfabrio (pegunigalsidase alfa) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 17. docwirenews.com [docwirenews.com]

- 18. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A phase III, open-label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. jmg.bmj.com [jmg.bmj.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Pegunigalsidase-Alfa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of pegunigalsidase-alfa, a novel enzyme replacement therapy for Fabry disease. The document details the protein structure, post-translational modifications, and the innovative pegylation technology utilized in its design. Furthermore, it outlines the key experimental methodologies for its characterization and the underlying molecular mechanisms of its therapeutic action.

Introduction to this compound

This compound, marketed as Elfabrio®, is a recombinant human α-galactosidase A (α-Gal A) enzyme developed for the long-term treatment of Fabry disease.[1] This rare, X-linked genetic disorder arises from a deficiency in α-Gal A, leading to the progressive lysosomal accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues.[2][3][4] this compound is designed to replace the deficient enzyme, thereby reducing Gb3 accumulation and mitigating the multi-systemic pathology of the disease.[2]

A key feature of this compound is its production in a plant cell-based expression system, ProCellEx®, and its subsequent chemical modification through pegylation.[2][5] This modification enhances the enzyme's stability and significantly prolongs its plasma half-life compared to other enzyme replacement therapies.[6]

Molecular Structure

The molecular architecture of this compound is a sophisticated combination of a recombinant human enzyme, plant-derived glycosylation, and a strategic pegylation strategy.

Protein Backbone

The protein component of this compound is a recombinant form of human α-galactosidase A. Each subunit consists of 405 amino acids. Of these, 398 are identical to the native human α-Gal A.[7] An additional glycine residue is present at the N-terminus, a remnant from the signal peptide cleavage.[7] A six-amino-acid sequence (SEKDEL) has been added to the C-terminus to function as an endoplasmic reticulum retrieval signal.[7]

Pegylation

This compound undergoes a specific chemical modification process involving polyethylene glycol (PEG). The enzyme is formulated as a homodimer where the two subunits are covalently cross-linked by 2 kDa PEG moieties.[7] Additionally, further 2 kDa PEG molecules are attached to surface lysine residues.[8] This extensive pegylation results in a total molecular weight of approximately 116 kDa for the cross-linked dimer.[7] The pegylation serves to increase the enzyme's hydrodynamic size, which in turn extends its circulatory half-life and enhances its stability.[6]

Glycosylation

This compound is produced in genetically modified tobacco plant cells (Nicotiana tabacum) using the ProCellEx® platform.[2][5] This results in a distinct glycosylation profile compared to mammalian cell-produced enzymes. The plant-derived glycosylation is generally less complex and notably lacks mannose-6-phosphate (M6P) moieties.[7][8] The absence of M6P suggests a cellular uptake mechanism that is independent of the M6P receptor, which is the primary route for other enzyme replacement therapies.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| Molecular Weight | ~116 kDa | [7] |

| Protein Subunit Composition | 405 amino acids | [7] |

| PEG Moiety Size | 2 kDa | [7][8] |

| Specific Activity | 35-62 U/mg | [7] |

| Plasma Half-life | 53-121 hours | [9] |

Experimental Protocols

The characterization of this compound involves a suite of analytical techniques to ensure its structural integrity, purity, and activity. Below are detailed methodologies for key experiments.

Peptide Mapping by LC-MS/MS

Purpose: To verify the amino acid sequence and identify any post-translational modifications.

Methodology:

-

Sample Preparation:

-

Denaturation and Reduction: The protein is denatured using agents like urea or guanidine hydrochloride, followed by the reduction of disulfide bonds with dithiothreitol (DTT).

-

Alkylation: Cysteine residues are alkylated with iodoacetamide to prevent the reformation of disulfide bonds.

-

Enzymatic Digestion: The protein is digested with a sequence-specific protease, typically trypsin, which cleaves at the C-terminal side of lysine and arginine residues. The enzyme-to-protein ratio and digestion time are optimized for complete digestion.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase with a modifier (e.g., formic acid) is used to elute the peptides.

-

Mass Spectrometry: The eluted peptides are introduced into a high-resolution mass spectrometer. A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptides.

-

Tandem Mass Spectrometry (MS/MS): Selected precursor ions from the MS1 scan are fragmented, and the resulting fragment ions are analyzed in an MS2 scan to determine the amino acid sequence of the peptide.

-

-

Data Analysis: The acquired MS/MS spectra are searched against a theoretical digest of the known this compound amino acid sequence using specialized software to confirm peptide identity and identify any modifications.[10][11][12][13][14]

N-Glycan Analysis by HILIC-FLR-MS

Purpose: To characterize the structure and composition of the N-linked glycans.

Methodology:

-

Glycan Release: N-glycans are enzymatically released from the glycoprotein using Peptide-N-Glycosidase F (PNGase F).

-

Fluorescent Labeling: The released glycans are labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), to enhance detection sensitivity.

-

HILIC Separation: The labeled glycans are separated by Hydrophilic Interaction Liquid Chromatography (HILIC). This technique separates glycans based on their hydrophilicity, which is influenced by their size, charge, and linkage isomerism.

-

Detection:

-

Fluorescence Detection (FLD): The eluted glycans are detected by a fluorescence detector, providing a quantitative profile of the glycan population.

-

Mass Spectrometry (MS): The HILIC system is coupled to a mass spectrometer to determine the mass of the individual glycan structures, allowing for the determination of their monosaccharide composition.

-

-

Data Analysis: The retention times from the HILIC-FLD chromatogram and the mass data from the MS are used to identify and quantify the different glycan structures present on this compound.[15][16][17]

Enzyme Activity Assay

Purpose: To determine the specific activity of this compound.

Methodology:

-

Substrate: The synthetic substrate p-nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) is commonly used.

-

Reaction: The enzyme is incubated with the substrate in an appropriate buffer at a controlled temperature (e.g., 37°C) and pH.

-

Detection: The enzymatic hydrolysis of pNP-α-Gal releases p-nitrophenol, which has a distinct absorbance at a specific wavelength (e.g., 405 nm). The rate of increase in absorbance is monitored spectrophotometrically.

-

Calculation: The specific activity is calculated based on the rate of substrate conversion and the protein concentration of the enzyme solution. One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under the specified conditions.[18][19][20]

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Purpose: To determine the absolute molar mass and assess the aggregation state of the this compound dimer.

Methodology:

-

Chromatographic Separation: The sample is injected into a size-exclusion chromatography (SEC) system, which separates molecules based on their hydrodynamic radius.

-

Detection: The eluent from the SEC column passes through a series of detectors:

-

UV Detector: Measures the protein concentration.

-

Multi-Angle Light Scattering (MALS) Detector: Measures the intensity of light scattered by the molecules at multiple angles.

-

Refractive Index (RI) Detector: Measures the change in refractive index, which is also proportional to the concentration.

-

-

Data Analysis: The data from the MALS and concentration detectors are combined to calculate the absolute molar mass of the eluting species at each point in the chromatogram. This allows for the accurate determination of the molecular weight of the this compound dimer and the quantification of any aggregates or fragments.[21][22][23][24][25]

Circular Dichroism (CD) Spectroscopy

Purpose: To assess the secondary structure of the protein component of this compound.

Methodology:

-

Sample Preparation: A purified sample of this compound is prepared in a CD-compatible buffer (i.e., one with low absorbance in the far-UV region).

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm). The instrument measures the differential absorption of left and right circularly polarized light.

-

Data Analysis: The resulting CD spectrum is analyzed using deconvolution algorithms to estimate the percentage of different secondary structural elements, such as α-helix, β-sheet, and random coil. This provides information on the overall folding of the protein.[26][27][28][29][30]

Visualizations

Signaling Pathway of Fabry Disease Pathophysiology

Caption: Pathophysiological cascade in Fabry disease.

This compound Mechanism of Action

Caption: Mechanism of action of this compound.

ProCellEx® Production Workflow

Caption: ProCellEx® production workflow for this compound.

Conclusion

This compound represents a significant advancement in the treatment of Fabry disease, owing to its unique molecular design. The combination of a recombinant human α-galactosidase A produced in a plant cell system with a strategic pegylation approach results in a highly stable and long-acting enzyme. The comprehensive analytical characterization detailed in this guide underscores the robust quality control measures in place to ensure the consistency and efficacy of this therapeutic protein. This in-depth understanding of its molecular structure is crucial for researchers and clinicians working to advance the management of Fabry disease.

References

- 1. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fabry Disease: Insights into Pathophysiology and Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fabry disease: Mechanism and therapeutics strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ProCellEx®Platform | Protalix [protalix.com]

- 6. researchgate.net [researchgate.net]

- 7. Pegunigalsidase Alfa - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. lcms.cz [lcms.cz]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 15. fda.gov [fda.gov]

- 16. HILIC-UPLC-MS for high throughput and isomeric N-glycan separation and characterization in Congenital Disorders Glycosylation and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. wyatt.com [wyatt.com]

- 22. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. lcms.cz [lcms.cz]

- 24. static1.squarespace.com [static1.squarespace.com]

- 25. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 26. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scispace.com [scispace.com]

- 29. Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. einsteinmed.edu [einsteinmed.edu]

Pegunigalsidase Alfa: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Pegunigalsidase alfa, marketed as Elfabrio®, is a novel enzyme replacement therapy (ERT) approved for the treatment of Fabry disease, a rare, X-linked lysosomal storage disorder.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of pegunigalsidase alfa, summarizing key data from pivotal clinical trials and outlining the experimental methodologies employed.

Mechanism of Action

Fabry disease arises from a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues.[1][2] This accumulation drives the multisystemic pathology of the disease, affecting the kidneys, heart, and nervous system.[4]

Pegunigalsidase alfa is a recombinant human α-Gal A produced in plant cell culture and subsequently modified through PEGylation—the covalent attachment of polyethylene glycol (PEG) moieties.[1][4][5] This modification results in a stabilized, cross-linked homodimer with an extended plasma half-life compared to first-generation ERTs.[1][4]

Administered intravenously, pegunigalsidase alfa circulates in the bloodstream and is taken up by target cells, primarily through mannose-6-phosphate (M6P) receptor-mediated endocytosis.[5] Following internalization, it is transported to the lysosomes, where it catalyzes the hydrolysis of accumulated Gb3, thereby reducing the substrate burden and mitigating the downstream cellular pathology.[5]

References

- 1. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]

- 2. fabrydiseasenews.com [fabrydiseasenews.com]

- 3. Pegunigalsidase alfa - Wikipedia [en.wikipedia.org]

- 4. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]

A Technical Deep Dive into the Preclinical Development of Pegunigalsidase-Alfa: An Enzyme Replacement Therapy for Fabry Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues, causing a wide range of debilitating symptoms and life-threatening complications.[1][2][3] Enzyme replacement therapy (ERT) has been the cornerstone of Fabry disease management, aiming to supplement the deficient enzyme and reduce substrate accumulation. Pegunigalsidase-alfa (PRX-102) is a novel ERT developed to address some of the limitations of first-generation ERTs, such as rapid clearance and immunogenicity.[1][2][3] This technical guide provides an in-depth overview of the preclinical studies and development of this compound, focusing on its unique characteristics, the experimental methodologies employed, and the key preclinical findings that paved the way for its clinical evaluation.

Molecular Design and Rationale: The Innovation of PEGylation

This compound is a recombinant human α-Gal A enzyme produced in a plant cell-based expression system (ProCellEx®).[4][5] A key innovation in its design is the covalent cross-linking of two α-Gal A subunits using a 2000 Dalton (2 kDa) polyethylene glycol (PEG) polymer, resulting in a stable homodimer.[2][4][5][6] This PEGylation strategy was employed to enhance the enzyme's pharmacokinetic profile and reduce its immunogenicity.[1][2][3][7]

The primary goals of PEGylating α-Gal A to create this compound were:

-

Prolonged Circulatory Half-Life: By increasing the hydrodynamic size of the enzyme, PEGylation was intended to reduce renal clearance and prolong its presence in the bloodstream.[7]

-

Enhanced Stability: The covalent cross-linking of the subunits aimed to create a more stable enzyme that could withstand degradation in plasma and the lysosomal environment.[8][9]

-

Reduced Immunogenicity: The PEG chains can "mask" potential immunogenic epitopes on the protein surface, thereby reducing the likelihood of an immune response.[7][9]

The following diagram illustrates the structural difference between a native enzyme and the PEGylated form of this compound.

Preclinical Pharmacology and Pharmacokinetics

A series of in-vitro and in-vivo studies were conducted to characterize the pharmacological and pharmacokinetic properties of this compound.

In-Vitro Stability Studies

Objective: To assess the stability of this compound compared to existing ERTs under conditions mimicking human plasma and the lysosomal environment.

Methodology: While detailed protocols are proprietary, published research indicates that the stability of this compound and comparator enzymes (agalsidase alfa and agalsidase beta) was evaluated by measuring their residual enzymatic activity after incubation in human plasma and in "lysosomal-like conditions" (likely an acidic buffer at 37°C).[10] The enzymatic activity was determined using a fluorometric assay with the artificial substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal).[11][12]

Results: These studies demonstrated that this compound has significantly greater stability compared to agalsidase alfa and agalsidase beta in both plasma and acidic, lysosomal-like environments.[8][9]

| Condition | This compound | Agalsidase alfa / beta |

| Human Plasma (37°C) | Retained about 30% of its original activity after 1 hour | Lost all of their activity after 1 hour |

| Lysosomal-like Conditions | Showed dramatically enhanced stability | Significantly less stable |

Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile of this compound in relevant animal models.

Methodology: Pharmacokinetic studies were performed in GLA-knockout (Fabry) mice. A single intravenous dose of 1 mg/kg of this compound or agalsidase alfa was administered. Blood samples were collected at various time points post-injection, and the plasma was analyzed for α-Gal A activity using the 4-MU-α-Gal substrate to determine the concentration of the active enzyme over time.[4]

Results: The studies in GLA-knockout mice revealed a markedly prolonged circulatory half-life for this compound compared to agalsidase alfa.[4] This was consistent with the design rationale of PEGylation to reduce clearance.

| Parameter | This compound (1 mg/kg) | Agalsidase alfa (1 mg/kg) |

| Half-life in GLA-knockout mice | ~10 hours (581 minutes) | ~13 minutes |

These preclinical findings were later corroborated in human clinical trials, where this compound demonstrated a plasma half-life of approximately 80 hours.[2][5][6]

In-Vivo Efficacy in a Fabry Disease Mouse Model

Objective: To evaluate the in-vivo efficacy of this compound in reducing disease-related pathology in a Fabry disease mouse model.

Experimental Protocol:

-

Animal Model: Fabry mice (GLA-knockout).

-

Treatment Groups:

-

This compound: 1 mg/kg

-

Fabrazyme® (agalsidase beta): 1 mg/kg

-

Replagal® (agalsidase alfa): 0.2 mg/kg

-

Untreated Fabry mice

-

Wild-type (healthy) mice

-

-

Administration: Bi-weekly intravenous infusions for 3 months.

-

Endpoint: Quantification of Iba1 spots, a marker for inflammation of the peripheral sensory nervous system, in the dorsal root ganglia.[13]

Results: Treatment with this compound resulted in a significant reduction in neuroinflammation in the peripheral sensory nervous system of Fabry mice.

| Treatment Group | Reduction in Iba1 Spots (compared to untreated Fabry mice) |

| This compound (1 mg/kg) | 53% (p<0.05) |

| Fabrazyme® (1 mg/kg) | No significant difference |

| Replagal® (0.2 mg/kg) | No significant difference |

The levels of the Iba1 marker in the this compound treated mice were comparable to those in healthy mice, suggesting a substantial therapeutic effect on this aspect of Fabry disease pathology.[13]

Cellular Uptake and Mechanism of Action

The primary mechanism of action for ERTs in Fabry disease is the delivery of functional α-Gal A to the lysosomes of affected cells, where it can catabolize the accumulated Gb3.

A point of discussion in the preclinical development of this compound is its cellular uptake mechanism. Traditional ERTs produced in mammalian cell lines are glycosylated with mannose-6-phosphate (M6P), which allows for their recognition and uptake by M6P receptors on the cell surface.[13] However, as this compound is produced in plant cells, it lacks these M6P moieties. This suggests an alternative, M6P-independent pathway for cellular uptake.[14] While the precise alternative receptors have not been fully elucidated, this characteristic may lead to a different biodistribution profile compared to M6P-dependent ERTs. Once internalized via endocytosis, this compound is trafficked to the lysosomes. The acidic environment of the lysosome is optimal for the enzymatic activity of α-Gal A, which then hydrolyzes the accumulated Gb3.[13]

Preclinical Safety and Toxicology

Comprehensive toxicology studies are a critical component of preclinical drug development to ensure safety before human trials.

Methodology: While specific toxicology study reports for this compound are not publicly available in full detail, standard preclinical toxicology programs for biologics typically involve:

-

Single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent, often a non-human primate for biologics).

-

Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Immunogenicity testing to evaluate the potential for anti-drug antibody (ADA) formation.

-

Local tolerance studies.

For this compound, it is known that immunogenicity was assessed in preclinical models, and the data suggested a reduced potential for inducing neutralizing antibodies compared to non-PEGylated forms.[1][2][3]

Summary and Conclusion

The preclinical development of this compound was guided by a rational design aimed at improving upon existing enzyme replacement therapies for Fabry disease. The use of plant-cell expression and a specific PEGylation strategy resulted in a molecule with enhanced stability and a significantly prolonged pharmacokinetic profile in animal models. In-vivo efficacy studies in a Fabry mouse model demonstrated a significant reduction in a key disease-related pathology marker. While the precise details of all preclinical experimental protocols are not publicly available, the collective data from these foundational studies provided a strong rationale for the clinical investigation of this compound. The preclinical findings of improved stability, extended half-life, and in-vivo efficacy, coupled with a potentially favorable immunogenicity profile, supported its advancement into the clinical trial phases that ultimately led to its approval for the treatment of Fabry disease. Further research into the M6P-independent cellular uptake mechanism could provide additional insights into its biodistribution and therapeutic effects.

References

- 1. mayafiles.tase.co.il [mayafiles.tase.co.il]

- 2. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]

- 3. A symptomatic Fabry disease mouse model generated by inducing globotriaosylceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and Analytical Characterization of Pegunigalsidase Alfa, a Chemically Cross-Linked Plant Recombinant Human α-Galactosidase-A for Treatment of Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PEGylation - Wikipedia [en.wikipedia.org]

- 8. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Protalix BioTherapeutics Announces New Preclinical Results Demonstrating a Positive Effect of pegunigalsidase alfa (PRX-102) on Small-fiber Neuropathy in Fabry Disease Models Compared to Commercially Available Enzyme Replacement Therapies | Protalix BioTherapeutics [protalixbiotherapeutics.gcs-web.com]

- 14. A shortcut to the lysosome: the mannose-6-phosphate-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake Pathway of Pegunigalsidase-Alfa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegunigalsidase-alfa (Elfabrio®) is a novel enzyme replacement therapy (ERT) for Fabry disease, a lysosomal storage disorder caused by deficient α-galactosidase A (α-Gal A) activity. A key differentiator of this compound from other ERTs, such as agalsidase alfa and agalsidase beta, is its distinct cellular uptake mechanism. Produced in a plant cell expression system (Nicotiana tabacum), it possesses a unique glycosylation pattern devoid of mannose-6-phosphate (M6P) residues. Consequently, its entry into target cells is independent of the cation-independent mannose-6-phosphate receptor (CI-MPR), the primary portal for conventional ERTs. This guide provides a comprehensive overview of the current understanding of the this compound cellular uptake pathway, summarizing the available data, proposing a putative mechanism, and outlining experimental approaches for its further elucidation.

Introduction: A Paradigm Shift in Fabry Disease ERT Uptake

Fabry disease is characterized by the accumulation of globotriaosylceramide (Gb3) in various cells, leading to progressive multi-organ pathology. ERT aims to deliver functional α-Gal A to the lysosomes of affected cells to catabolize the accumulated substrate. The efficiency of ERTs is critically dependent on their ability to be internalized by target cells and trafficked to the lysosome.

This compound is a recombinant human α-Gal A that is chemically modified by PEGylation, a process that increases its plasma half-life and stability.[1] Crucially, its production in plant cells results in a glycosylation profile that lacks the M6P moieties necessary for CI-MPR-mediated endocytosis.[2][3] This necessitates an alternative cellular uptake pathway, the specifics of which are a subject of ongoing research.

The M6P-Independent Cellular Uptake of this compound

It is established that the cellular uptake of this compound occurs via receptor-mediated endocytosis , a process by which cells internalize molecules by the inward budding of plasma membrane vesicles containing proteins with receptor sites specific to the molecules being internalized. However, the identity of the specific cell surface receptor(s) that bind to this compound has not yet been definitively identified in publicly available literature.

Proposed General Mechanism

Based on the principles of receptor-mediated endocytosis for other lysosomal enzymes that utilize M6P-independent pathways, a putative mechanism for this compound can be proposed:

-

Binding: this compound circulates in the bloodstream and binds to a specific, yet-to-be-identified, receptor on the surface of target cells, such as endothelial cells, podocytes, and cardiomyocytes.

-

Internalization: Upon binding, the receptor-ligand complex is internalized into the cell through the formation of endocytic vesicles. This process is likely clathrin-mediated, though other endocytic pathways cannot be ruled out.

-

Trafficking: The endocytic vesicle, now an early endosome, undergoes maturation. The internal pH of the endosome gradually decreases.

-

Dissociation and Delivery: The acidic environment of the late endosome facilitates the dissociation of this compound from its receptor. The receptor may be recycled back to the cell surface.

-

Lysosomal Fusion: The late endosome fuses with a lysosome, delivering the active this compound to its site of action.

-

Substrate Catabolism: Within the lysosome, this compound catalyzes the hydrolysis of Gb3 and other glycosphingolipids.

Potential Candidate Receptors

While the specific receptor for this compound is unknown, other M6P-independent receptors for lysosomal enzymes offer potential avenues for investigation. These include:

-

Sortilin: A multifunctional sorting receptor involved in the trafficking of various proteins, including some lysosomal enzymes.[4][5]

-

Lysosomal Integral Membrane Protein 2 (LIMP-2/SCARB2): Responsible for the trafficking of β-glucocerebrosidase to the lysosome.[5]

-

Megalin: A multi-ligand endocytic receptor expressed in various tissues, including the kidney proximal tubules.[4]

-

Mannose Receptor: While distinct from the M6P receptor, this receptor recognizes terminal mannose residues on glycoproteins and could potentially play a role, although the glycosylation profile of this compound would need to be compatible.

Further research is required to determine if any of these, or a novel receptor, are responsible for the uptake of this compound.

Data Presentation

Currently, there is a lack of quantitative data in the public domain regarding the binding affinity (e.g., Kd) of this compound to its cellular receptor(s) and the kinetics of its uptake into different cell types. The available information allows for a comparative summary with other ERTs.

| Feature | This compound | Agalsidase Alfa / Agalsidase Beta |

| Production System | Plant cells (Nicotiana tabacum) | Mammalian cells (CHO, human fibrosarcoma) |

| Key Glycosylation Feature | Lacks Mannose-6-Phosphate (M6P) | Contains Mannose-6-Phosphate (M6P) |

| Primary Uptake Pathway | M6P-Independent Receptor-Mediated Endocytosis | M6P-Dependent Receptor-Mediated Endocytosis |

| Primary Receptor | Unknown | Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR) |

| Plasma Half-life | Significantly prolonged (~53-121 hours)[6] | Shorter (~1-2 hours) |

Table 1: Comparative properties of this compound and other enzyme replacement therapies for Fabry disease.

Visualizing the Pathways and Workflows

Proposed Cellular Uptake Pathway of this compound

Caption: Proposed M6P-independent cellular uptake pathway for this compound.

General Experimental Workflow for Receptor Identification

Caption: A general experimental workflow for identifying the cellular receptor of this compound.

Potential Experimental Protocols for Elucidating the Uptake Pathway

While specific protocols for this compound are not publicly detailed, standard methodologies can be adapted to investigate its cellular uptake.

In Vitro Enzyme Uptake Assay in Patient-Derived Fibroblasts

-

Objective: To quantify the uptake of this compound into target cells and to confirm its M6P-independence.

-

Methodology:

-

Cell Culture: Culture human dermal fibroblasts from Fabry disease patients (lacking endogenous α-Gal A activity) in appropriate media.

-

Enzyme Incubation: Incubate the fibroblasts with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours).

-

Inhibition Control: In parallel, pre-incubate cells with a high concentration of M6P before adding this compound to confirm the uptake is not inhibited. As a positive control for inhibition, parallel experiments with agalsidase beta could be performed.

-

Cell Lysis: After incubation, thoroughly wash the cells to remove non-internalized enzyme and lyse the cells to release intracellular contents.

-

Enzyme Activity Assay: Measure the intracellular α-Gal A activity using a fluorometric assay with a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside).

-

Data Analysis: Normalize the enzyme activity to the total protein concentration in the cell lysate. Plot uptake over time and as a function of concentration to determine uptake kinetics.

-

Receptor Identification using Affinity Chromatography and Mass Spectrometry

-

Objective: To identify the protein(s) on the cell surface that bind to this compound.

-

Methodology:

-

Bait Preparation: Covalently couple this compound to a solid support matrix (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a cell membrane protein extract from a relevant target cell line (e.g., human endothelial cells).

-

Affinity Chromatography: Incubate the membrane protein extract with the this compound-coupled beads. Non-binding proteins are washed away.

-

Elution: Elute the proteins that have bound to the this compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest. Excise the bands and subject them to in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify the proteins that specifically interact with this compound.

-

Conclusion and Future Directions

The cellular uptake of this compound represents a significant departure from the established M6P-dependent pathway for other Fabry disease ERTs. Its M6P-independent, receptor-mediated endocytosis is a key feature that may have implications for its biodistribution and efficacy. While the precise receptor and the full details of the endocytic pathway remain to be elucidated in publicly accessible research, the current understanding provides a solid framework for further investigation.

Future research should focus on:

-

Definitive identification of the cell surface receptor(s) for this compound in various target cell types.

-

Quantitative characterization of the binding affinity and kinetics between this compound and its receptor(s).

-

Detailed mapping of the intracellular trafficking pathway following endocytosis.

-

Understanding whether the PEGylation of the molecule influences receptor interaction and the subsequent endocytic process.

A complete understanding of the cellular uptake mechanism will not only enhance our knowledge of this novel therapeutic but also has the potential to inform the development of future ERTs with tailored cellular targeting capabilities.

References

- 1. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternative mechanisms for trafficking of lysosomal enzymes in mannose 6-phosphate receptor-deficient mice are cell type-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor-mediated uptake of lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mannose 6-Phosphate Receptor and Sortilin Mediated Endocytosis of α-Galactosidase A in Kidney Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A shortcut to the lysosome: the mannose-6-phosphate-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low-density lipoprotein receptor-mediated endocytosis of PEGylated nanoparticles in rat brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PEGylation in Enhancing the Stability and Half-Life of Pegunigalsidase-alfa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabry disease, a rare X-linked lysosomal storage disorder, arises from a deficiency in the enzyme α-galactosidase A (α-Gal A), leading to the systemic accumulation of globotriaosylceramide (Gb3). Enzyme replacement therapy (ERT) is the standard of care, aiming to supplement the deficient enzyme. Pegunigalsidase-alfa is a novel second-generation ERT designed for enhanced therapeutic efficacy. This technical guide provides an in-depth analysis of the pivotal role of PEGylation in improving the stability and pharmacokinetic profile of this compound, a key factor in its clinical performance. We will delve into the biochemical modifications, comparative stability data, pharmacokinetic parameters, and the experimental methodologies used in its evaluation.

Introduction to Fabry Disease and Enzyme Replacement Therapy

Fabry disease is characterized by the progressive accumulation of Gb3 in various cells and tissues, leading to severe clinical manifestations affecting the kidneys, heart, and nervous system.[1] The primary therapeutic strategy is ERT, which involves the intravenous administration of a recombinant form of human α-Gal A to restore enzymatic activity and clear the accumulated substrate.[2] First-generation ERTs, such as agalsidase alfa and agalsidase beta, have demonstrated clinical benefits but are limited by short plasma half-lives and the potential for immunogenicity.[3]

This compound (Elfabrio®) was developed to overcome these limitations. It is a recombinant human α-Gal A produced in a plant cell-based expression system (ProCellEx®) and is distinguished by its modification through PEGylation.[2][4] This modification involves the covalent attachment of polyethylene glycol (PEG) molecules to the enzyme, a well-established strategy to improve the pharmacological properties of therapeutic proteins.[1][3]

The Technology: PEGylation of α-Galactosidase A

The unique structural feature of this compound is its chemical modification with relatively small (~2 kDa) bifunctional PEG molecules that covalently cross-link the two subunits of the α-Gal A homodimer.[2][5] Additional PEG moieties are also attached to surface lysine residues.[2] This specific cross-linking technology is designed to create a more stable enzyme while maintaining its catalytic function.[6] The total molecular weight of the resulting cross-linked dimer is approximately 116 kDa.[3]

The PEGylation process confers several key advantages:

-

Increased Hydrodynamic Size: The PEG chains increase the molecule's size, reducing renal clearance.[2]

-

Steric Hindrance: The PEG "shield" protects the enzyme from proteolytic degradation and masks immunogenic epitopes, potentially reducing the formation of anti-drug antibodies (ADAs).[1][5][6]

-

Enhanced Stability: Covalent cross-linking of the subunits prevents dissociation, leading to greater thermal and chemical stability.[6]

Impact of PEGylation on Enzyme Stability

Preclinical studies have demonstrated that this compound possesses superior stability compared to non-PEGylated α-Gal A enzymes (agalsidase alfa and beta).[1][5] The covalent cross-linking of the homodimer is a primary contributor to its increased thermal stability.[6]

Comparative Stability Data

The following table summarizes the enhanced stability of this compound observed in in vitro studies.

| Condition | Parameter | This compound | Agalsidase alfa / beta | Reference |

| Human Plasma (37°C) | Residual Activity after 1 hour | ~30% | Complete Inactivation | [3] |

| Lysosomal-like Conditions (Acidic pH) | Stability | More Stable | Less Stable | [3][5] |

| Thermal Stress | Stability | Increased Thermal Stability | Lower Thermal Stability | [6] |

Experimental Protocol: Thermal Stability Assay (Representative)

This protocol outlines a general method for assessing the thermal stability of an enzyme like this compound.

-

Enzyme Preparation: Prepare solutions of this compound and a non-PEGylated comparator (e.g., agalsidase beta) at a standardized concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

Heat Treatment: Aliquot the enzyme solutions into multiple tubes. Incubate the tubes at a range of temperatures (e.g., 37°C, 42°C, 50°C, 55°C, 60°C) for a fixed duration (e.g., 15, 30, or 60 minutes). A control sample is kept on ice (4°C).

-

Cooling and Equilibration: After incubation, immediately cool the samples on ice for at least 10 minutes to halt any further denaturation. Allow samples to equilibrate to room temperature before activity measurement.

-

Centrifugation: Centrifuge the samples (e.g., at 14,000 x g for 10 minutes at 4°C) to pellet any aggregated protein.

-

Activity Measurement: Determine the residual enzymatic activity of the supernatant using a standard α-galactosidase activity assay (see Section 4.3).

-

Data Analysis: Express the residual activity as a percentage of the activity of the non-heated control sample (kept at 4°C). Plot the percentage of residual activity against the incubation temperature to determine the thermal stability profile and calculate parameters like the T50 (the temperature at which 50% of the initial activity is lost after a specified incubation time).

Impact of PEGylation on Pharmacokinetics and Half-Life

The most significant clinical advantage conferred by PEGylation to this compound is the dramatic extension of its plasma half-life. This prolonged circulation allows for a less frequent dosing regimen compared to first-generation ERTs.[1][3]

Comparative Pharmacokinetic Data

Clinical trial data consistently show a substantially longer half-life for this compound.

| Parameter | This compound | Agalsidase alfa / beta | Reference |

| Terminal Half-Life (t1/2) | ~79 - 80 hours (range 53-134 hours) | ≤ 2 hours (90-120 minutes) | [2][5] |

| Dosing Frequency | Every 2 or 4 weeks | Every 2 weeks | [7] |

| Clearance | Reduced | Rapid | [1] |

This extended half-life is approximately 40-fold longer than that of the currently available non-PEGylated ERTs.[2][3]

Experimental Protocol: Pharmacokinetic Study (Representative)

This protocol describes a general workflow for a clinical pharmacokinetic (PK) study to determine the half-life of this compound.

-

Study Design: An open-label study is conducted in patients with Fabry disease. Patients receive an intravenous infusion of this compound (e.g., 1 mg/kg) over a specified period.

-

Blood Sampling: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at multiple time points: pre-infusion (0 hours), at the end of the infusion, and at various post-infusion time points (e.g., 1, 2, 4, 8, 24, 48, 72, 96, 168, and 336 hours).

-

Plasma Preparation: Samples are centrifuged (e.g., at 1,500 x g for 15 minutes at 4°C) within 30-60 minutes of collection. The resulting plasma is transferred to labeled cryovials and stored at -70°C or below until analysis.

-

Bioanalytical Method (ELISA): The concentration of this compound in plasma samples is quantified using a validated enzyme-linked immunosorbent assay (ELISA).

-

Coating: A 96-well microplate is coated with a capture antibody (e.g., a polyclonal anti-α-Gal A antibody) and incubated overnight.

-

Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., PBS with 1% BSA).

-

Sample Incubation: Plasma samples and a standard curve of known this compound concentrations are added to the wells and incubated.

-

Detection: After washing, a detection antibody (e.g., a biotinylated monoclonal anti-α-Gal A antibody) is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Signal Generation: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Reading: The optical density is read at 450 nm using a microplate reader.

-

-

Pharmacokinetic Analysis: The plasma concentration-time data for each patient are analyzed using non-compartmental methods with software like WinNonlin® to calculate key PK parameters, including maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and terminal half-life (t1/2).

Experimental Protocol: α-Galactosidase A Activity Assay (Representative)

This fluorometric assay is commonly used to measure the enzymatic activity of α-Gal A in various samples.

-

Reagent Preparation:

-

Assay Buffer: Prepare a citrate-phosphate buffer at a pH optimal for lysosomal enzymes (e.g., pH 4.6).

-

Substrate Solution: Prepare a solution of the artificial substrate 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) in the assay buffer.

-

Stop Solution: Prepare a high pH buffer (e.g., 0.2 M glycine-carbonate, pH 10.7) to terminate the reaction and maximize the fluorescence of the product.

-

-

Assay Procedure:

-

Add a small volume of the sample (e.g., diluted plasma from a PK study or supernatant from a stability assay) to the wells of a black 96-well microplate.

-

Initiate the reaction by adding the 4-MU-α-Gal substrate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding the stop solution to each well.

-

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) product using a microplate fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.

-

Quantification: Calculate the enzyme activity by comparing the fluorescence of the samples to a standard curve prepared with known concentrations of 4-MU. One unit of activity is typically defined as the amount of enzyme that liberates 1 µmol of 4-MU per minute under the specified assay conditions.

Cellular Uptake and Mechanism of Action

For ERTs to be effective, they must be taken up by target cells and delivered to the lysosomes where Gb3 accumulates. First-generation ERTs primarily utilize the mannose-6-phosphate (M6P) receptor for cellular internalization.[1] this compound, being produced in plant cells, lacks M6P moieties and is thought to utilize alternative, M6P-independent pathways for cellular uptake, although the precise mechanisms are still under investigation.[2] Once inside the cell and trafficked to the lysosome, it performs its enzymatic function, catalyzing the hydrolysis of Gb3.

Conclusion

The PEGylation of α-galactosidase A to create this compound represents a significant advancement in the treatment of Fabry disease. The specific chemical cross-linking of the enzyme's subunits results in a molecule with markedly enhanced thermal and plasma stability. This improved stability translates directly into a dramatically prolonged plasma half-life, approximately 40-fold longer than first-generation ERTs. This superior pharmacokinetic profile supports less frequent dosing, potentially reducing the treatment burden for patients. Furthermore, the PEG shield may offer a reduced potential for immunogenicity. These combined benefits, rooted in the strategic application of PEGylation technology, position this compound as a valuable therapeutic option for the long-term management of Fabry disease.

References

- 1. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Analytical Characterization of Pegunigalsidase Alfa, a Chemically Cross-Linked Plant Recombinant Human α-Galactosidase-A for Treatment of Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase III, open-label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Efficacy of Pegunigalsidase-Alfa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the initial in-vitro studies that established the foundational efficacy profile of pegunigalsidase-alfa, a PEGylated recombinant alpha-galactosidase A enzyme replacement therapy for Fabry disease. The data presented herein, derived from key preclinical investigations, highlights the enhanced stability and sustained enzymatic activity of this compound compared to existing therapies, agalsidase alfa and agalsidase beta.

Enhanced In-Vitro Stability

A pivotal study by Kizhner et al. (2015) demonstrated the superior stability of this compound (then referred to as PRX-102) in conditions mimicking human plasma and the lysosomal environment. This enhanced stability is attributed to its unique molecular structure, a plant cell-expressed recombinant human α-Galactosidase-A that is chemically modified by PEGylation to form a covalently cross-linked homodimer.

Stability in Human Plasma

In a comparative analysis, this compound exhibited significantly prolonged enzymatic activity in human plasma at 37°C. After one hour of incubation, this compound retained approximately 30% of its initial activity, whereas both agalsidase alfa and agalsidase beta were completely inactivated.

Stability under Lysosomal-Like Conditions

Under simulated lysosomal conditions (pH 4.6), the stability of this compound was even more pronounced. It maintained over 80% of its enzymatic activity after ten days of incubation. In contrast, the commercially available enzymes lost all activity within two days under the same conditions.[1]

Table 1: Comparative In-Vitro Stability of α-Galactosidase A Enzymes

| Condition | Time Point | This compound (PRX-102) Residual Activity (%) | Agalsidase Alfa & Beta Residual Activity (%) |

| Human Plasma (37°C) | 1 hour | ~30% | 0% |

| Lysosomal-Like (pH 4.6) | 2 days | >80% | 0% |

| Lysosomal-Like (pH 4.6) | 10 days | >80% | 0% |

Enzymatic Activity and Kinetics

The enzymatic activity of this compound was assessed using the synthetic substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG). While the kinetic parameters (Km and Vmax) of this compound were found to be statistically different from those of agalsidase alfa and agalsidase beta, these variations did not translate to significant biochemical functional differences in the in-vitro setting.[1]

Table 2: Kinetic Parameters of α-Galactosidase A Enzymes

| Enzyme | Km (mM) | Vmax (nmol/h/mg) |

| This compound (PRX-102) | 2.6 ± 0.2 | 135 ± 2 |

| Agalsidase Alfa | 3.3 ± 0.3 | 123 ± 4 |

| Agalsidase Beta | 3.9 ± 0.2 | 129 ± 2 |

Data from Kizhner et al., 2015. Values are presented as mean ± standard deviation.

Cellular Uptake in Fabry Patient Fibroblasts

In-vitro studies using primary human fibroblasts from Fabry patients confirmed the cellular uptake of this compound.[1] Notably, its uptake mechanism appears to be independent of the mannose-6-phosphate (M6P) receptor, which is the primary pathway for the cellular internalization of agalsidase alfa and agalsidase beta. This is because this compound, being produced in plant cells, lacks M6P moieties on its glycans. Further investigations using sugar inhibitors, such as M6P and mannan, did not impede its cellular uptake, suggesting an alternative internalization pathway.

Globotriaosylceramide (Gb3) Reduction

While the primary focus of initial in-vitro work was on stability and activity, subsequent preclinical in-vivo studies in a Fabry mouse model demonstrated the efficacy of this compound in reducing the pathological substrate, globotriaosylceramide (Gb3). Repeated administration of the enzyme resulted in a significant reduction of Gb3 levels in key affected tissues, including the kidney (64% residual content), heart (23% residual content), skin (5.7% residual content), and spleen (16.2% residual content), with the liver being cleared of Gb3.[1] These in-vivo findings strongly suggest that the enhanced in-vitro stability and sustained activity of this compound translate to effective substrate reduction at the tissue level.

Experimental Protocols

In-Vitro Stability Assay

Objective: To compare the stability of this compound with agalsidase alfa and agalsidase beta in human plasma and under lysosomal-like conditions.

Methodology:

-

Plasma Stability: The enzymes were incubated in human plasma at 37°C. Aliquots were taken at various time points.

-

Lysosomal-Like Stability: The enzymes were incubated in a buffer at pH 4.6 to simulate the lysosomal environment. Aliquots were collected over several days.

-

Activity Measurement: The residual enzymatic activity in the aliquots was determined by measuring the hydrolysis of the synthetic substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG). The fluorescence of the released 4-methylumbelliferone was quantified to calculate the enzyme activity.

Enzyme Kinetics Assay

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for this compound, agalsidase alfa, and agalsidase beta.

Methodology:

-

A range of concentrations of the 4-MUG substrate was prepared.

-

The initial reaction velocity was measured for each enzyme at each substrate concentration by monitoring the rate of fluorescent product formation over time.

-

The kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), were calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Cellular Uptake Assay

Objective: To demonstrate the uptake of this compound into Fabry patient-derived fibroblasts.

Methodology:

-

Primary fibroblasts were cultured from skin biopsies of patients with Fabry disease.

-

The cultured fibroblasts were incubated with this compound.

-

The localization of the enzyme within the cells was visualized using immunofluorescence microscopy with antibodies specific to α-galactosidase A.

-

To investigate the uptake mechanism, the assay was repeated in the presence of inhibitors of known endocytic pathways, such as mannose-6-phosphate and mannan.

Globotriaosylceramide (Gb3) Reduction Assay (In-Vitro Principle)

Objective: To assess the ability of this compound to reduce the accumulation of Gb3 in Fabry patient fibroblasts.

Methodology:

-

Fabry patient fibroblasts, which inherently accumulate Gb3, are cultured in a suitable medium.

-

The cells are treated with varying concentrations of this compound over a defined period.

-

Following treatment, the cells are harvested, and cellular lipids are extracted.

-

The amount of Gb3 in the lipid extract is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The reduction in Gb3 levels in treated cells is compared to untreated control cells to determine the efficacy of the enzyme.

Visualizations

References

The Genesis of a Novel Enzyme Replacement Therapy: A Technical Overview of Pegunigalsidase-Alfa's Development

Foreword: The landscape of treatment for Fabry disease, a rare X-linked lysosomal storage disorder, has been shaped by the advent of enzyme replacement therapy (ERT). However, the evolution of ERT has been driven by the need to overcome the limitations of early-generation therapies. This technical guide delves into the discovery and rationale behind the development of pegunigalsidase-alfa (Elfabrio®), a novel, PEGylated recombinant human α-galactosidase-A. We will explore the scientific principles that underpin its design, the experimental validation of its enhanced properties, and the clinical evidence that has established its role in managing Fabry disease.

The Rationale for Innovation: Addressing Unmet Needs in Fabry Disease Treatment

Fabry disease arises from mutations in the GLA gene, leading to a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A). This enzymatic defect results in the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues, causing a multisystemic disorder characterized by neuropathic pain, renal failure, cardiomyopathy, and cerebrovascular events.[1][2]

The introduction of ERT with agalsidase alfa and agalsidase beta marked a significant milestone in Fabry disease management.[2] These therapies aimed to supplement the deficient enzyme, thereby reducing Gb3 accumulation and mitigating disease progression. However, these first-generation ERTs possess certain limitations that provided the impetus for the development of a next-generation therapy:

-

Rapid Clearance: Both agalsidase alfa and agalsidase beta have a relatively short plasma half-life, necessitating frequent intravenous infusions, typically every two weeks.[2][3]

-

Immunogenicity: A significant proportion of patients treated with agalsidase alfa or beta develop anti-drug antibodies (ADAs).[4] These ADAs can, in some cases, neutralize the enzyme's activity and have been associated with reduced clinical efficacy and infusion-associated reactions.[4]

The development of this compound was a direct response to these challenges, with the primary goals of extending the enzyme's circulatory half-life, reducing its immunogenicity, and potentially improving its tolerability and efficacy.[2][5]

The Discovery and Molecular Design of this compound

This compound is a chemically modified recombinant human α-Gal A produced in a plant cell expression system (Nicotiana tabacum).[3] This production system offers a different glycosylation profile compared to mammalian cell-derived proteins.[3] The key innovation in the design of this compound is the covalent attachment of polyethylene glycol (PEG) molecules to the enzyme, a process known as PEGylation.[5][6]

Specifically, this compound is formed by cross-linking two subunits of α-Gal A with a 2 kDa bifunctional PEG polymer.[7][8] This results in a covalently bound homodimer, in contrast to the non-covalently associated subunits of the native enzyme.[5][7] This chemical modification was engineered to confer several advantageous properties:

-

Increased Stability: The covalent cross-linking enhances the thermal stability of the enzyme.[5][7]

-

Prolonged Half-Life: The PEGylation increases the hydrodynamic size of the molecule, which reduces its renal clearance and shields it from proteolytic degradation, thereby significantly extending its plasma half-life.[2][5]

-

Reduced Immunogenicity: The PEG molecules can mask immunogenic epitopes on the surface of the α-Gal A protein, potentially reducing the incidence and titers of ADAs.[5][7]

The following diagram illustrates the rationale for the development of this compound.

Mechanism of Action and Cellular Uptake

As an ERT, the fundamental mechanism of action of this compound is to restore α-Gal A activity in patients with Fabry disease.[6] Following intravenous administration, this compound circulates in the bloodstream and is taken up by various cells into lysosomes.[6] Inside the lysosomes, it catalyzes the hydrolysis of Gb3 and other glycosphingolipids, thereby reducing their pathological accumulation.[6]

The cellular uptake of this compound occurs via receptor-mediated endocytosis.[6] While native α-Gal A and mammalian cell-derived ERTs are primarily taken up through mannose-6-phosphate (M6P) receptors, the plant-cell-expressed this compound has a different glycosylation pattern and lacks M6P moieties.[3] This suggests that its cellular uptake may be mediated by other receptors, such as the mannose receptor or other glycan-specific receptors.

The proposed mechanism of action is depicted in the following signaling pathway diagram.

References

- 1. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]

- 2. A phase III, open-label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel quantitative method to evaluate globotriaosylceramide inclusions in renal peritubular capillaries by virtual microscopy in patients with fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relevance of Neutralizing Antibodies for the Pharmacokinetics of Pegunigalsidase Alfa in Patients with Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phase III, open‐label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmg.bmj.com [jmg.bmj.com]

- 8. researchgate.net [researchgate.net]

Pegunigalsidase-Alfa: A Comprehensive Analysis of its Impact on Globotriaosylceramide (Gb3) Levels in Fabry Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract